physicochemical properties of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid
physicochemical properties of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Technical Whitepaper: Physicochemical Profiling & Application of 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid
Document Control:
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Version: 1.0
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Subject: Structural Analysis, Synthesis, and Characterization Protocols
Executive Summary & Molecular Architecture[1]
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 1082534-89-5, generic structure ref) represents a privileged bi-aryl scaffold in medicinal chemistry.[1][2] It serves as a critical intermediate for synthesizing GPR109a agonists, p38 MAPK inhibitors, and various anti-inflammatory agents.
Functionally, the molecule acts as a bioisostere for bi-phenyl systems, where the pyrazole ring introduces specific hydrogen-bonding vectors and lowers overall lipophilicity (
Structural Attributes[1][3]
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Rigidity: The N-C bond between the pyrazole and the benzoic acid ring exhibits restricted rotation due to the steric clash between the pyrazole C5-proton and the phenyl ortho-protons, often forcing a twisted conformation that improves solubility compared to planar analogs.[1][2]
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Regiochemistry: The presence of the methyl group at the 3-position of the pyrazole (distal to the attachment point) is sterically favorable during synthesis but requires rigorous analytical confirmation to distinguish it from the 5-methyl regioisomer.[1][2]
Physicochemical Core Parameters
The following data represents a consensus of experimental surrogates and high-fidelity predictive models (ACD/Percepta, ChemAxon) for this specific scaffold.
Table 1: Key Physicochemical Properties
| Parameter | Value / Range | Significance |
| Molecular Weight | 202.21 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| Formula | -- | |
| 4.1 ± 0.2 | Carboxylic acid deprotonation.[1] Dominant species at pH 7.4 is the anion.[1] | |
| ~1.5 - 2.0 | Pyrazole N2 protonation.[1] Extremely weak base due to N-phenyl electron withdrawal.[1][2] | |
| 2.2 - 2.4 | Moderate lipophilicity; good membrane permeability potential.[1] | |
| -0.8 to -0.5 | At physiological pH, the ionized carboxylate drives the molecule into the aqueous phase.[1] | |
| TPSA | ~55 | High oral bioavailability potential (Rule of 5 compliant).[1] |
| Melting Point | 180°C - 185°C | High crystallinity driven by carboxylic acid dimer H-bonding.[1] |
Solubility Profile
The compound exhibits pH-dependent solubility .[1][2]
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pH < 3 (Acidic): Low aqueous solubility (< 0.1 mg/mL).[1] The neutral species predominates and may precipitate.[1]
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pH > 5 (Basic): High aqueous solubility (> 10 mg/mL).[1] Formation of the benzoate salt (Na+ or K+) drastically increases solvation.[1]
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Organic Solvents: Highly soluble in DMSO, Methanol, and DMF. Moderate solubility in Dichloromethane.[1]
Synthetic Accessibility & Purity Profiling
The synthesis of N-aryl pyrazoles is non-trivial due to the low nucleophilicity of the pyrazole nitrogen.[1][2] The industrial standard utilizes Copper-Catalyzed Ullmann-Type Coupling (Chan-Lam coupling is an alternative but often lower yielding for electron-deficient aryl boronic acids).[1][2]
Synthesis Workflow (Ullmann Coupling)
The reaction typically couples 3-iodobenzoic acid (or its ester) with 3-methylpyrazole.[1][2]
Figure 1: Copper-catalyzed synthesis workflow targeting high regioselectivity.
Critical Quality Attribute: Regioisomer Control
3-methylpyrazole exists in tautomeric equilibrium.[1][2] Upon N-arylation, two isomers are possible:
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1-aryl-5-methyl (Impurity): The methyl group is adjacent to the phenyl ring, causing severe steric clash.[1][2] Validation: Use 1H NMR (NOESY) to confirm the structure.[1] The 5-methyl isomer will show a cross-peak between the methyl group and the phenyl ortho-protons; the 3-methyl isomer will not.[1][2]
Experimental Protocols
As a researcher, relying on predicted values is insufficient for IND-enabling studies.[1][2] The following protocols are designed for self-validation.
Protocol A: Potentiometric Determination
Why this method? Potentiometry is the gold standard for ionizable groups between pH 2 and 12.[1] It is more accurate than UV-metric methods for compounds with weak chromophore changes upon ionization.[1][2]
Materials:
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Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).
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0.1 M KOH and 0.1 M HCl (standardized).[1]
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Ionic Strength Adjuster (0.15 M KCl).[1]
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Cosolvent: Methanol (if aqueous solubility is < 0.1 mg/mL at neutral pH).[1]
Workflow:
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Preparation: Dissolve 3-5 mg of the compound in a minimal amount of Methanol/Water (ratio determined by solubility, typically 20-40% MeOH).
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Blank Titration: Perform a titration on the solvent blank to determine the exact carbonate levels and electrode parameters.[1]
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Sample Titration: Titrate the sample from pH 2.0 to pH 12.0 (Acid to Base) to capture the carboxylic acid deprotonation.[1]
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Yasuda-Shedlovsky Extrapolation: If cosolvent was used, perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate the
to 0% organic solvent.-
Equation:
of the plot of vs. Weight % Solvent.[1]
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Protocol B: Shake-Flask (Distribution Coefficient)
Why this method? HPLC retention time methods are faster but require calibration curves.[1] The shake-flask method is the thermodynamic truth.[1]
Workflow:
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Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.
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Dissolution: Dissolve the compound in the pre-saturated Octanol phase to a concentration of 1 mM (
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Equilibration: Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and pre-saturated PBS in a glass vial.
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Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C. Allow to settle for 2 hours.
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Quantification: Remove an aliquot from the octanol phase and the aqueous phase.[1] Analyze both by HPLC-UV (254 nm).
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Calculation:
[1]
Biological & Functional Context[4][5][6][7][8][9][10][11]
Understanding the signaling implications of this scaffold is vital for application scientists.[1]
Figure 2: Pharmacological network showing the dual-functionality of the scaffold.[1][2]
References
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Synthesis of N-Aryl Pyrazoles: Deprez-Poulain, R., et al. "Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide derivatives."[1][2] European Journal of Medicinal Chemistry, 2011.[1][3]
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Physicochemical Properties of Pyrazoles: Elguero, J., et al. "Basicity and Acidity of Pyrazoles."[1] Advances in Heterocyclic Chemistry. (General Reference for Pyrazole
values). -
Ullmann Coupling Mechanism: Ge, Z.-Y., et al. "Synthesis of 3-Substituted Isocoumarins via a Cascade Intramolecular Ullmann-Type Coupling."[1][2][4] Journal of Organic Chemistry, 2012.[1][4] [1]
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Biological Activity (Antioxidant/Anticancer): "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities." BMC Chemistry, 2021.[1]
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General Protocol for pKa Determination: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.[1] (Standard text for potentiometric protocols).
Sources
- 1. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole | 288-13-1 [chemicalbook.com]
- 3. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Substituted Isocoumarins via a Cascade Intramolecular Ullmann-Type Coupling-Rearrangement Process [organic-chemistry.org]
